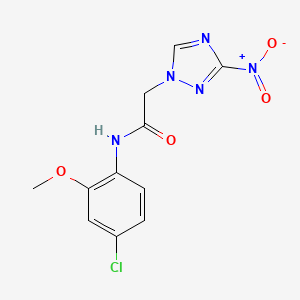
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is not fully understood. However, it is believed that the compound acts as a modulator of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been found to have an affinity for various receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine have been studied extensively. The compound has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuroplasticity. The compound has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine in lab experiments is its potential therapeutic applications. The compound has been found to have activity against various diseases, making it a promising candidate for drug development. However, the complex synthesis method and the lack of understanding of the compound's mechanism of action are limitations for lab experiments.
Orientations Futures
There are several future directions for the study of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine. One direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitters and receptors. Another direction is to explore the compound's potential therapeutic applications and develop it into a drug for the treatment of various diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate further research in this area.
Conclusion
In conclusion, (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is a promising compound with potential therapeutic applications. The complex synthesis method and the lack of understanding of the compound's mechanism of action are limitations for lab experiments. However, further research in this area could lead to the development of a drug for the treatment of various diseases.
Méthodes De Synthèse
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine can be synthesized using a series of chemical reactions. The synthesis involves the use of various reagents and solvents, and the process is complex and time-consuming. Several methods have been reported for the synthesis of this compound, including the use of solid-phase synthesis and solution-phase synthesis.
Applications De Recherche Scientifique
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-chloro-5-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O/c20-17-7-6-14(22-8-2-1-3-9-22)10-15(17)19(24)23-11-16(13-4-5-13)18(21)12-23/h6-7,10,13,16,18H,1-5,8-9,11-12,21H2/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEWSKSZXSFMHU-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-chloro-5-piperidin-1-ylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)


![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)